molecular formula C22H14ClFN4O3S B1226613 1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B1226613
M. Wt: 468.9 g/mol
InChI Key: JLQUIXNDPZUYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione is a pyridopyrimidine.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A synthesis method for pyrido[1,2-a]thieno[3,2-d]pyrimidines has been developed using methyl tetrahydro-4-oxo-3-thiophenecarboxylate and methyl tetrahydro-3-oxo-2-thiophenecarboxylate, demonstrating a route to create related compounds (Connor et al., 1982).
  • One-pot synthesis methods for thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives have been reported, indicating versatility in compound synthesis (Dyachenko et al., 2020).

Biological Activities

  • Substituted thienopyrimidines have been synthesized and evaluated for their antibacterial properties, showing the compound's potential in antimicrobial applications (More et al., 2013).
  • Novel 4-Aryloxypyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives were synthesized, indicating a scope for developing new medicinal compounds (Wen-yan, 2010).
  • Pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives were synthesized and evaluated for urease inhibition, suggesting potential for pharmaceutical applications (Rauf et al., 2010).

Molecular and Crystal Structures

  • Research on various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed insights into their molecular and crystal structures, contributing to the understanding of their physical and chemical properties (Trilleras et al., 2009).

Antitumor Activity

  • Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted, suggesting the compound's potential in cancer therapy (Hafez & El-Gazzar, 2017).

properties

Molecular Formula

C22H14ClFN4O3S

Molecular Weight

468.9 g/mol

IUPAC Name

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H14ClFN4O3S/c1-12-2-4-15(9-16(12)24)28-21(30)20-17(6-7-32-20)26(22(28)31)11-14-8-19(29)27-10-13(23)3-5-18(27)25-14/h2-10H,11H2,1H3

InChI Key

JLQUIXNDPZUYKC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

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